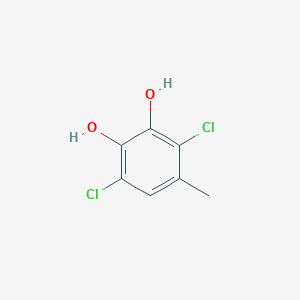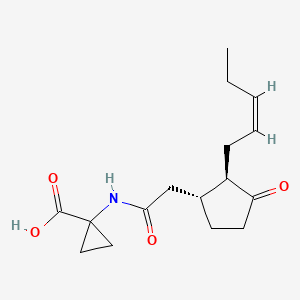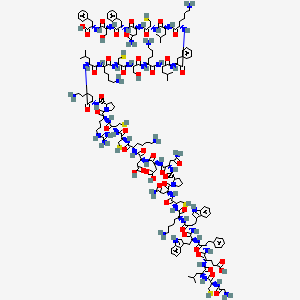
GsMTx4 TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GsMTx4 trifluoroacetate is a spider venom peptide known for its selective inhibition of cationic-permeable mechanosensitive channels. These channels belong to the Piezo and transient receptor potential (TRP) channel families. GsMTx4 trifluoroacetate is a valuable pharmacological tool for identifying the role of these excitatory mechanosensitive channels in normal physiology and pathology .
Méthodes De Préparation
GsMTx4 trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained as a trifluoroacetate salt .
Analyse Des Réactions Chimiques
GsMTx4 trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. The synthesis involves the formation of amide bonds between amino acids. The peptide can also undergo oxidation and reduction reactions, particularly involving its cysteine residues, which form disulfide bonds crucial for its structure and function .
Applications De Recherche Scientifique
GsMTx4 trifluoroacetate has several scientific research applications:
Chemistry: It is used as a tool to study the structure and function of mechanosensitive channels.
Biology: It helps in understanding the role of mechanosensitive channels in various physiological processes, including cell volume regulation, touch sensation, and hearing.
Medicine: GsMTx4 trifluoroacetate is used to investigate the potential therapeutic applications of mechanosensitive channel inhibitors in conditions such as cardiac arrhythmias, pain, and cancer.
Industry: It is employed in the development of new pharmacological agents targeting mechanosensitive channels .
Mécanisme D'action
GsMTx4 trifluoroacetate inhibits mechanosensitive channels by binding to the lipid bilayer of the cell membrane. This binding alters the mechanical properties of the membrane, reducing the tension transmitted to the channel gate. As a result, the channel remains closed, preventing the influx of cations. The peptide’s six lysine residues play a crucial role in its membrane-binding properties .
Comparaison Avec Des Composés Similaires
GsMTx4 trifluoroacetate is unique due to its selective inhibition of cationic-permeable mechanosensitive channels. Similar compounds include:
D-GsMTx4 trifluoroacetate: An enantiomer of GsMTx4 trifluoroacetate with similar inhibitory properties.
GsMTx4: The non-trifluoroacetate form of the peptide.
Other spider venom peptides: Various peptides from spider venom that inhibit different ion channels
Propriétés
Formule moléculaire |
C185H278N48O46S6 |
|---|---|
Poids moléculaire |
4103 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C185H278N48O46S6/c1-98(2)72-120(159(253)202-114(54-27-33-65-188)155(249)228-141(96-284)178(272)226-135(90-234)172(266)206-113(53-26-32-64-187)153(247)211-122(74-100(5)6)161(255)215-124(76-102-40-13-9-14-41-102)163(257)203-112(52-25-31-63-186)152(246)212-123(75-101(7)8)162(256)230-139(94-282)176(270)219-129(82-145(193)236)168(262)216-126(78-104-44-17-11-18-45-104)165(259)225-136(91-235)173(267)224-134(184(278)279)79-105-46-19-12-20-47-105)210-154(248)117(57-30-36-68-191)208-180(274)143-59-38-70-232(143)182(276)119(58-37-69-198-185(196)197)209-175(269)138(93-281)231-179(273)142(97-285)229-157(251)116(56-29-35-67-190)205-170(264)131(85-150(242)243)221-171(265)132(86-151(244)245)220-169(263)130(83-146(194)237)222-181(275)144-60-39-71-233(144)183(277)133(84-147(195)238)223-177(271)140(95-283)227-156(250)115(55-28-34-66-189)204-166(260)127(80-106-88-199-110-50-23-21-48-108(106)110)218-167(261)128(81-107-89-200-111-51-24-22-49-109(107)111)217-164(258)125(77-103-42-15-10-16-43-103)214-158(252)118(61-62-149(240)241)207-160(254)121(73-99(3)4)213-174(268)137(92-280)201-148(239)87-192/h9-24,40-51,88-89,98-101,112-144,199-200,234-235,280-285H,25-39,52-87,90-97,186-192H2,1-8H3,(H2,193,236)(H2,194,237)(H2,195,238)(H,201,239)(H,202,253)(H,203,257)(H,204,260)(H,205,264)(H,206,266)(H,207,254)(H,208,274)(H,209,269)(H,210,248)(H,211,247)(H,212,246)(H,213,268)(H,214,252)(H,215,255)(H,216,262)(H,217,258)(H,218,261)(H,219,270)(H,220,263)(H,221,265)(H,222,275)(H,223,271)(H,224,267)(H,225,259)(H,226,272)(H,227,250)(H,228,249)(H,229,251)(H,230,256)(H,231,273)(H,240,241)(H,242,243)(H,244,245)(H,278,279)(H4,196,197,198)/t112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-/m0/s1 |
Clé InChI |
SFSIBEVGKPAOFG-KTEQGTNPSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13907552.png)
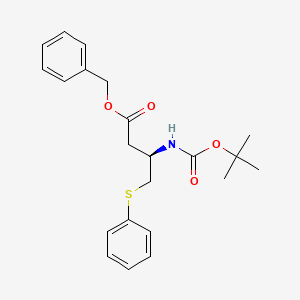



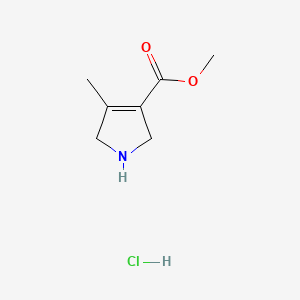

![2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B13907588.png)
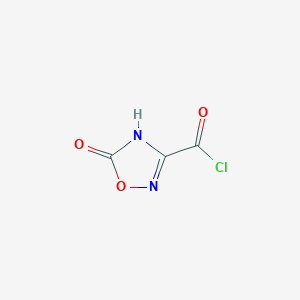
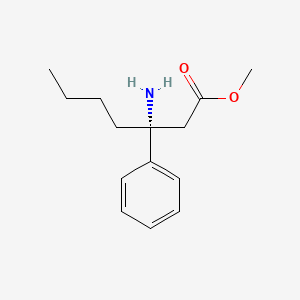

![Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13907605.png)
